4-Methylterbinafine
Overview
Description
4-Methylterbinafine is a chemical compound with the molecular formula C22H27N . It is an impurity of Terbinafine, which is an antifungal medication .
Molecular Structure Analysis
The molecular structure of 4-Methylterbinafine consists of 22 carbon atoms, 27 hydrogen atoms, and 1 nitrogen atom . The exact mass is 305.214349865 g/mol .Physical And Chemical Properties Analysis
4-Methylterbinafine has a density of 1.0±0.1 g/cm3, a boiling point of 432.8±33.0 °C at 760 mmHg, and a flash point of 190.9±22.3 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 6 freely rotating bonds .Scientific Research Applications
Drug Discovery and Evolution
4-Methylterbinafine's implications in drug discovery are significant. It's part of a larger narrative where molecular biology and genomic sciences deeply impact drug discovery. The exploration of new compounds, including derivatives like 4-Methylterbinafine, contributes to the evolving landscape of therapeutics, especially in addressing multifactorial diseases (Drews, 2000).
Analytical Method Development
A novel reversed-phase HPLC method was developed for the simultaneous determination of terbinafine and its impurities, including 4-Methylterbinafine. This method, critical for ensuring the purity and efficacy of pharmaceutical formulations, demonstrates the analytical applications of 4-Methylterbinafine in quality control processes (Matysová et al., 2006).
Evolution of Biosynthetic Pathways
4-Methylterbinafine is also relevant in studies on the evolution of biosynthetic pathways. Research into cyclic isoprenoids, including compounds structurally related to 4-Methylterbinafine, helps in understanding the evolution of biochemical pathways, which is crucial for organic geochemists and molecular biologists (Volkman, 2005).
DNA Methylation Studies
In the broader context of epigenetics, 4-Methylterbinafine may be linked to DNA methylation studies. While not directly connected, the study of DNA methylation, which influences gene expression and cellular differentiation, can be relevant in understanding how modifications like methylation affect compounds like 4-Methylterbinafine (Houseman et al., 2012; Kagan et al., 2007).
Synthesis and Formulation
The synthesis and formulation of 4-Methylterbinafine are crucial in the pharmaceutical industry. Research on the synthesis process, including improvements and modifications, contributes to efficient production and formulation of terbinafine and its derivatives, including 4-Methylterbinafine (Jia, 2001).
Terbinafine Resistance Studies
Understanding terbinafine resistance is vital, especially in clinical scenarios where drug efficacy is compromised. 4-Methylterbinafine, as a derivative, plays a role in these investigations, particularly in understanding the molecular basis of resistance in pathogens like Trichophyton species (Yamada et al., 2017).
properties
IUPAC Name |
(E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N/c1-18-13-14-19(21-12-8-7-11-20(18)21)17-23(5)16-10-6-9-15-22(2,3)4/h6-8,10-14H,16-17H2,1-5H3/b10-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWRMSGOBQMKBI-UXBLZVDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CN(C)CC=CC#CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C2=CC=CC=C12)CN(C)C/C=C/C#CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylterbinafine | |
CAS RN |
151222-50-3 | |
Record name | 4-Methylterbinafine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151222503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-METHYLTERBINAFINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JMB1FFJ85 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.